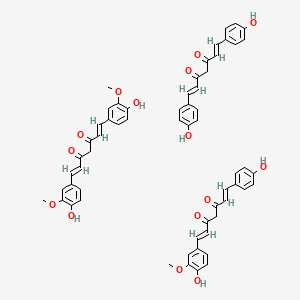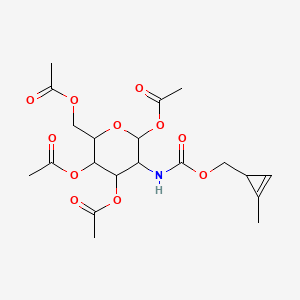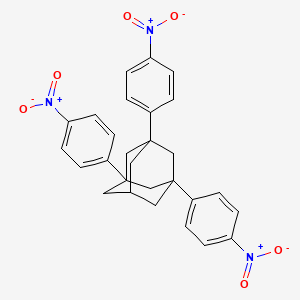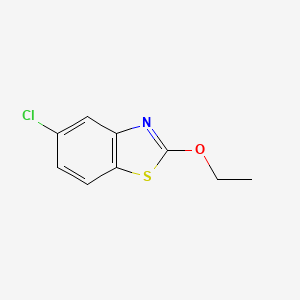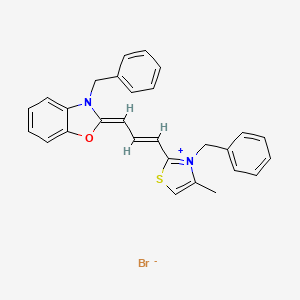![molecular formula C34H24Br2O2 B13791377 6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol CAS No. 945743-60-2](/img/structure/B13791377.png)
6,6'-Dibromo-3,3'-bis(4-methylphenyl)[1,1'-binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol is a chiral organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a binaphthyl core, which is further substituted with two tolyl groups. The chiral nature of this compound makes it an important molecule in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol typically involves the following steps:
Bromination: The starting material, 1,1’-binaphthyl, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces bromine atoms at the 6 and 6’ positions of the binaphthyl core.
Tolyl Substitution: The brominated binaphthyl is then reacted with tolyl groups through a Suzuki coupling reaction. This involves the use of a palladium catalyst and a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted binaphthyl derivatives.
Applications De Recherche Scientifique
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol has several scientific research applications:
Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.
Material Science: Employed in the synthesis of chiral materials and polymers.
Pharmaceuticals: Investigated for its potential use in the development of chiral drugs and therapeutic agents.
Organic Electronics: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of (S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol in asymmetric catalysis involves the formation of a chiral complex with a metal catalyst. This complex facilitates the selective formation of one enantiomer over the other in a chemical reaction. The molecular targets and pathways involved depend on the specific reaction and catalyst used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol: The enantiomer of the compound with similar properties but opposite chirality.
6,6’-dibromo-1,1’-binaphthyl-2,2’-diol: Lacks the tolyl groups, resulting in different reactivity and applications.
3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol: Lacks the bromine atoms, affecting its chemical behavior and use in catalysis.
Uniqueness
(S)-6,6’-dibromo-3,3’-dip-tolyl-1,1’-binaphthyl-2,2’-diol is unique due to its specific combination of bromine, tolyl, and hydroxyl groups, which confer distinct reactivity and chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where precise control over enantiomeric purity is crucial.
Propriétés
Numéro CAS |
945743-60-2 |
|---|---|
Formule moléculaire |
C34H24Br2O2 |
Poids moléculaire |
624.4 g/mol |
Nom IUPAC |
6-bromo-1-[6-bromo-2-hydroxy-3-(4-methylphenyl)naphthalen-1-yl]-3-(4-methylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C34H24Br2O2/c1-19-3-7-21(8-4-19)29-17-23-15-25(35)11-13-27(23)31(33(29)37)32-28-14-12-26(36)16-24(28)18-30(34(32)38)22-9-5-20(2)6-10-22/h3-18,37-38H,1-2H3 |
Clé InChI |
IIJAFIVIQLTWFT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=C3C=CC(=CC3=C2)Br)C4=C5C=CC(=CC5=CC(=C4O)C6=CC=C(C=C6)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


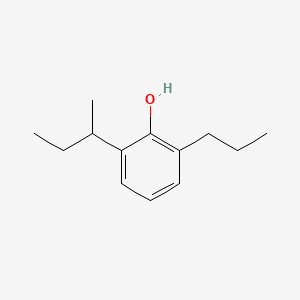
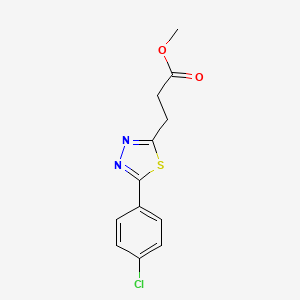
![ethyl 4-[[2-(methylamino)-2-oxoethyl]amino]benzoate](/img/structure/B13791312.png)
![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)
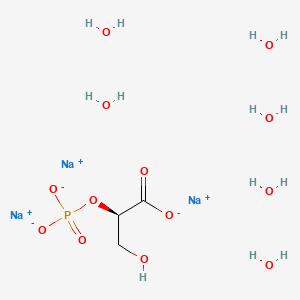
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
![butyl 4-[2-(diethylamino)ethoxymethyl]benzoate](/img/structure/B13791343.png)
